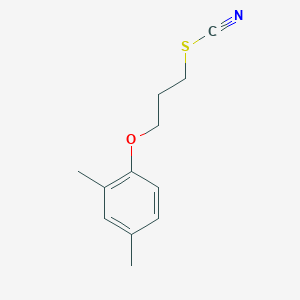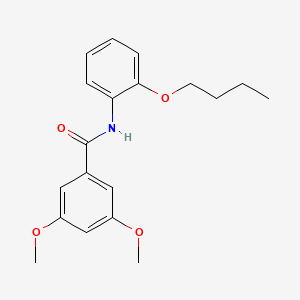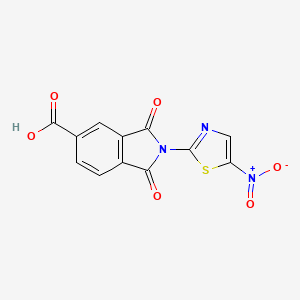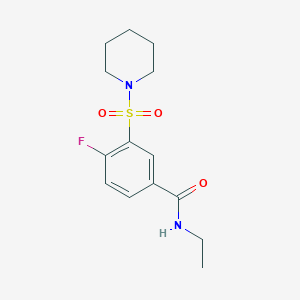![molecular formula C10H22NO5P B5031204 N-[(diethoxyphosphoryl)methyl]-N-ethyl-beta-alanine](/img/structure/B5031204.png)
N-[(diethoxyphosphoryl)methyl]-N-ethyl-beta-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(diethoxyphosphoryl)methyl]-N-ethyl-beta-alanine, also known as Sarin, is a highly toxic nerve agent that was first synthesized in 1938 by German scientists. Sarin is classified as a chemical warfare agent and is banned under the Chemical Weapons Convention of 1993. Despite its lethal nature, Sarin has been the subject of extensive scientific research due to its potential applications in the field of medicine.
作用机制
N-[(diethoxyphosphoryl)methyl]-N-ethyl-beta-alanine exerts its toxic effects by binding irreversibly to acetylcholinesterase, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synapses of the nervous system, causing overstimulation of the affected neurons. This overstimulation can lead to a range of symptoms, including muscle twitching, convulsions, respiratory failure, and ultimately death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(diethoxyphosphoryl)methyl]-N-ethyl-beta-alanine are complex and varied. In addition to its effects on the nervous system, N-[(diethoxyphosphoryl)methyl]-N-ethyl-beta-alanine can also cause damage to other organs and tissues, including the liver, kidneys, and lungs. N-[(diethoxyphosphoryl)methyl]-N-ethyl-beta-alanine exposure can lead to a range of symptoms, including respiratory distress, nausea, vomiting, and diarrhea. In severe cases, N-[(diethoxyphosphoryl)methyl]-N-ethyl-beta-alanine exposure can lead to coma, seizures, and death.
实验室实验的优点和局限性
N-[(diethoxyphosphoryl)methyl]-N-ethyl-beta-alanine has several advantages as a tool for scientific research. Its potent effects on the nervous system make it a valuable tool for studying the mechanisms of neurotransmission and the role of acetylcholinesterase in the nervous system. However, the extreme toxicity of N-[(diethoxyphosphoryl)methyl]-N-ethyl-beta-alanine also presents significant limitations for its use in laboratory experiments. The handling and disposal of N-[(diethoxyphosphoryl)methyl]-N-ethyl-beta-alanine must be done with extreme care, and researchers must take precautions to prevent accidental exposure.
未来方向
For research on N-[(diethoxyphosphoryl)methyl]-N-ethyl-beta-alanine include the development of antidotes and treatments for N-[(diethoxyphosphoryl)methyl]-N-ethyl-beta-alanine exposure, as well as the investigation of its potential applications in the treatment of neurological disorders. Additionally, researchers are exploring the use of N-[(diethoxyphosphoryl)methyl]-N-ethyl-beta-alanine as a tool for studying the mechanisms of neurotransmission and the role of acetylcholinesterase in the nervous system.
合成方法
N-[(diethoxyphosphoryl)methyl]-N-ethyl-beta-alanine can be synthesized through a complex chemical process that involves the reaction of methylphosphonic difluoride with ethanolamine to produce a precursor compound. This precursor is then reacted with diethyl sulfate to yield N-[(diethoxyphosphoryl)methyl]-N-ethyl-beta-alanine. The synthesis of N-[(diethoxyphosphoryl)methyl]-N-ethyl-beta-alanine requires specialized equipment and expertise, and is tightly regulated by international law.
科学研究应用
N-[(diethoxyphosphoryl)methyl]-N-ethyl-beta-alanine has been extensively studied for its potential applications in the field of medicine, particularly in the treatment of neurological disorders. Researchers have found that N-[(diethoxyphosphoryl)methyl]-N-ethyl-beta-alanine can inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the transmission of nerve impulses. This inhibition can lead to a buildup of acetylcholine in the nervous system, which can cause a range of physiological effects.
属性
IUPAC Name |
3-[diethoxyphosphorylmethyl(ethyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22NO5P/c1-4-11(8-7-10(12)13)9-17(14,15-5-2)16-6-3/h4-9H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPJFFPYUGAWHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC(=O)O)CP(=O)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22NO5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[1-(2-methoxyethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5031129.png)
![(3,4-dimethoxybenzyl){2-[2-ethyl-4-(4-fluorophenyl)-2-methyltetrahydro-2H-pyran-4-yl]ethyl}amine](/img/structure/B5031143.png)
![ethyl (1-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperidinyl)acetate](/img/structure/B5031148.png)
![methyl 2-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5031156.png)
![3-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B5031175.png)

![3-(benzylthio)-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5031192.png)



